This compound falls under the category of heterocyclic compounds, specifically within the family of pyrrolo[3,2-d]pyrimidines. Heterocycles are cyclic compounds that contain atoms of at least two different elements as members of their ring(s). The presence of chlorine and amine functional groups contributes to its reactivity and potential applications in drug development.
The synthesis of 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine typically involves several steps, often starting from simpler precursors. A common synthetic route includes:
In industrial settings, large-scale production may utilize optimized reaction conditions in continuous flow reactors to improve efficiency and scalability .
The molecular structure of 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine can be described as follows:
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds.
4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine participates in various chemical reactions:
These reactions are crucial for modifying the compound's properties for specific applications in medicinal chemistry .
The mechanism of action for 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine primarily involves its interaction with specific molecular targets:
Research indicates that modifications to the structure can enhance or alter its effectiveness against different biological targets .
The physical and chemical properties of 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine include:
These properties influence its handling during synthesis and its application in formulations for biological studies .
The applications of 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine span several fields:
Pyrrolo[3,2-d]pyrimidines, classified as 9-deazapurines, exhibit a striking bioisosteric relationship with endogenous purine nucleobases (adenine and guanine). This scaffold retains the hydrogen-bonding topology critical for molecular recognition in biological systems but features a key modification: the N5 position provides a hydrogen-bond donating moiety absent in natural purines [5] [6]. This strategic alteration enables competitive binding to purine-binding enzymes while conferring resistance to enzymatic degradation – a dual advantage exploited in drug design. The planar bicyclic framework permits π-stacking interactions within enzyme active sites, particularly kinases and phosphodiesterases, while halogen substitutions (as in 4,7-dichloro derivatives) enhance binding affinity through hydrophobic contacts and electronic effects [6].
Table 1: Hydrogen-Bonding Features of Pyrrolo[3,2-d]Pyrimidine vs. Natural Purines
Structural Feature | Pyrrolo[3,2-d]Pyrimidine | Adenine/Guanine | Biological Implication |
---|---|---|---|
N1 Position | Hydrogen-bond acceptor | Hydrogen-bond acceptor | Mimics purine binding orientation |
C2 Substituent Site | Electrophilic center | Hydrogen-bond donor | Enables functionalization (e.g., amines) |
N5 Position | Hydrogen-bond donor | Not present | Novel interaction site for target engagement |
4-Position (C4) | Halogen substituent site | Amino group | Enhances lipophilicity & steric occupancy |
This structural mimicry underpins the scaffold’s versatility, enabling its application across diverse therapeutic targets, including kinase inhibitors (e.g., FDA-approved drugs Ruxolitinib and Tofacitinib), dihydrofolate reductase (DHFR) inhibitors, and purine nucleoside phosphorylase (PNP) antagonists [6].
The therapeutic exploration of pyrrolopyrimidines began with the isolation of natural nucleoside antibiotics (e.g., tubercidin and sangivamycin) in the mid-20th century, which featured the pyrrolo[2,3-d]pyrimidine core and demonstrated antitumor properties [6]. However, clinical development was hampered by toxicity. This spurred synthetic efforts focused on the isomeric pyrrolo[3,2-d]pyrimidine scaffold, where strategic halogenation emerged as a pivotal strategy to enhance potency and modulate pharmacokinetics.
Early work established that 2,4-dichloro derivatives exhibited broad-spectrum antiproliferative activity [6] [10]. Subsequent structure-activity relationship (SAR) studies revealed that additional halogenation at C7 significantly boosted potency. Temburnikar et al. demonstrated that 7-halogenation (Cl, Br, I) of 2,4-dichloro-pyrrolo[3,2-d]pyrimidine markedly enhanced cytotoxicity across cancer cell lines [5]. This discovery positioned 4,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine (CAS 1935891-73-8) as a critical synthetic intermediate, combining optimal halogen positioning with synthetic versatility for further derivatization at C2, C4, N5, and C7 [1] [4] [9].
Table 2: Evolution of Key Halogenated Pyrrolo[3,2-d]Pyrimidine Antiproliferative Agents
Compound | CAS Number | Key Structural Features | Discovery Impact |
---|---|---|---|
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine | 63200-54-4 | C2,C4-dichloro | Established core antiproliferative activity |
4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine | 1935891-73-8 | C4,C7-dichloro | Enhanced potency via C7 halogenation |
2,4-Dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine | 928840-99-7 | C4,C7-halogenation (Cl, I) | Demonstrated role of heavy halogens at C7 |
4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine | N/A | C4,C7-dichloro; C2-amino | Explored C2 functionalization of core scaffold |
4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine (Molecular Formula: C₆H₃Cl₂N₃, MW: 188.01 g/mol) represents a strategically optimized chemical entity within the pyrrolopyrimidine class for three primary reasons:
Table 3: Synthetic Versatility of 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine
Reaction Site | Reagent Type | Example Derivatives | Primary Application Focus |
---|---|---|---|
C4 & C7 Cl | Amines | 4-Amino-7-chloro- or 4,7-Diamino- derivatives | Kinase inhibitors, Antifolates |
C2 (via C4 Cl) | Nucleophiles | 2-Alkoxy, 2-Alkylthio, 2-Amino derivatives | TLR modulators, DPP-IV inhibitors |
N5 | Alkyl halides, Sulfonyl chlorides, Acyl chlorides | N5-Benzyl, N5-Sulfonamide, N5-Amide | MRP1 inhibitors, Toxicity modulation [5] |
C7 Cl | Suzuki-Miyaura Coupling | 7-Aryl/heteroaryl derivatives | Kinase inhibitors with enhanced selectivity |
The commercial availability of this core scaffold (e.g., BLD Pharm CAT#1935891-73-8, stored under inert atmosphere at 2-8°C [9]) further accelerates drug discovery efforts. Its physicochemical profile (LogP ~2.26 [4], moderate aqueous solubility) provides a balance between cell permeability and bioavailability, making it an ideal starting point for lead optimization campaigns focused on oncology, virology (TLR7/8 agonists for viral infections [8]), and inflammation.
CAS No.: 12002-53-8
CAS No.: 2964-06-9
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0